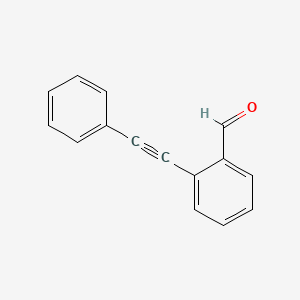

2-(Phenylethynyl)benzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSQNHMKRHPAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434149 | |

| Record name | 2-(phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59046-72-9 | |

| Record name | 2-(phenylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59046-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(Phenylethynyl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 2-(Phenylethynyl)benzaldehyde

Abstract

This compound (CAS No: 59046-72-9) is a pivotal bifunctional molecule that serves as a versatile building block in modern organic synthesis.[1] Its unique structure, featuring both an aldehyde and a phenylethynyl group, allows for a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of the principal synthetic methodology for this compound, focusing on the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization. This document is intended for researchers, chemists, and drug development professionals who require a reliable and scalable synthesis for this valuable intermediate.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, intermediates that offer multiple, distinct points for chemical elaboration are of paramount importance. This compound fits this description perfectly. The aldehyde functionality is a classical handle for reactions such as Wittig olefination, reductive amination, and condensation, while the alkyne group is a gateway to cycloadditions, metal-catalyzed transformations, and multicomponent reactions.

This dual reactivity makes this compound a highly sought-after precursor for the synthesis of complex polycyclic aromatic systems and heterocycles, including substituted naphthalenes, isoquinolines, and isoindolines.[2][3][4] These structural motifs are prevalent in pharmaceuticals, organic materials, and fluorescent dyes, underscoring the compound's significance in both academic research and industrial drug development.[1][5] The most robust and widely adopted method for its synthesis is the palladium and copper co-catalyzed Sonogashira coupling.[6][7]

Core Methodology: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[5] Its discovery in 1975 revolutionized alkyne synthesis by allowing reactions to proceed under remarkably mild conditions, a significant improvement over previous methods.[7]

The Catalytic Cycle: A Mechanistic Rationale

The reaction's efficacy stems from a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst, each driving a distinct but interconnected catalytic cycle. The process is typically performed in the presence of an amine base, which serves both to deprotonate the alkyne and to neutralize the hydrogen halide generated during the reaction.[7]

The generally accepted mechanism involves two primary cycles:

-

The Palladium Cycle: This cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 2-bromobenzaldehyde) to form a Pd(II) complex. This step is often the rate-determining step.

-

The Copper Cycle: Concurrently, the terminal alkyne (phenylacetylene) reacts with the copper(I) salt (e.g., CuI) in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst. This crucial step links the two cycles.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Critical Reagent and Parameter Selection

The success of the synthesis hinges on the appropriate selection of reagents and reaction conditions. High yields are consistently achievable when these factors are carefully controlled.

| Parameter | Recommended Choice | Rationale & Field Insights |

| Aryl Halide | 2-Bromobenzaldehyde | While 2-iodobenzaldehyde exhibits higher reactivity, 2-bromobenzaldehyde offers a good balance of reactivity and cost-effectiveness. The reactivity order is I > Br >> Cl.[7] |

| Alkyne | Phenylacetylene | The terminal alkyne partner for the coupling. |

| Pd Catalyst | PdCl₂(PPh₃)₂ | A commercially available, reliable, and robust catalyst for this transformation. Typical loading is 1-2 mol%.[8] |

| Cu(I) Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate, facilitating the reaction under mild conditions. Typical loading is 0.5-1 mol%.[8] Note: Copper can promote undesired alkyne homocoupling (Glaser coupling).[7] |

| Base/Solvent | Triethylamine (NEt₃) | Acts as both the base to form the acetylide and as the solvent. Using it in excess drives the reaction to completion.[8] |

| Temperature | 50-60 °C | Mild heating is sufficient to achieve a reasonable reaction rate without significant side product formation.[8] |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the oxidation of the Pd(0) active species and potential oxidative side reactions of the aldehyde.[8] |

Validated Experimental Protocol

The following protocol is adapted from a procedure reported by the Royal Society of Chemistry and has been validated for its high yield and reproducibility.[8]

Materials & Equipment

-

Chemicals:

-

2-Bromobenzaldehyde (3.70 g, 20.0 mmol, 1.0 equiv)

-

Phenylacetylene (2.08 g, 20.4 mmol, 1.02 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.28 g, 0.40 mmol, 2 mol%)

-

Copper(I) iodide [CuI] (38 mg, 0.20 mmol, 1 mol%)

-

Triethylamine (NEt₃), anhydrous (80 mL)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography)

-

Hexane/Ethyl Acetate (for eluent)

-

-

Equipment:

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas line with manifold

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Step-by-Step Synthesis Workflow

-

Reaction Setup: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The system is flushed with nitrogen gas to ensure an inert atmosphere.

-

Reagent Addition: To the flask, add 2-bromobenzaldehyde (3.70 g, 20.0 mmol), PdCl₂(PPh₃)₂ (0.28 g, 0.40 mmol), and CuI (38 mg, 0.20 mmol). Then, add 80 mL of anhydrous triethylamine.

-

Initiation: Add phenylacetylene (2.08 g, 20.4 mmol) to the stirring mixture.

-

Reaction: The resulting mixture is heated to 50 °C under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: The combined organic extracts are washed with brine and then dried over anhydrous MgSO₄.

-

Concentration: The drying agent is filtered off, and the volatile materials are removed in vacuo using a rotary evaporator.

-

Purification: The resulting crude material is purified by flash column chromatography on silica gel using a hexane:ethyl acetate (95:5) eluent system to yield the final product.[8]

Expected Results and Characterization

-

Yield: ~94%[8]

-

Appearance: Brown oil[8]

-

¹H NMR (400 MHz, CDCl₃): δ 10.65 (s, 1H, CHO), 7.95 (d, 1H), 7.64 (d, 1H), 7.55-7.60 (m, 3H), 7.45 (t, 1H), 7.36-7.40 (m, 3H).[8]

-

¹³C NMR (100 MHz, CDCl₃): δ 191.7, 135.8, 133.7, 133.2, 131.6, 129.0, 128.6, 128.5, 127.2, 126.8, 122.3, 96.3, 84.8.[8]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | Inactive Catalyst | Ensure the reaction is run under a strict inert atmosphere to prevent catalyst decomposition. Use fresh, high-quality catalysts. |

| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition | This can occur if the reaction is overheated or if oxygen is present. Maintain the recommended temperature and a positive nitrogen pressure. |

| Significant Homocoupling Byproduct (Diphenylacetylene) | Overactive Copper Catalyst | Minimize by ensuring a strict inert atmosphere. In persistent cases, a copper-free Sonogashira protocol may be explored, though this often requires specialized ligands and harsher conditions.[7][9] |

| Low Yield After Purification | Product Degradation on Silica | Aldehydes can be sensitive to acidic silica gel.[10] If degradation is suspected, the silica gel can be neutralized by pre-washing with a solvent mixture containing 1-2% triethylamine. |

| Product Oxidation | Air Exposure | The aldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Store the final product under an inert atmosphere at a low temperature (2-8°C).[11] |

Conclusion

The Sonogashira cross-coupling of 2-bromobenzaldehyde and phenylacetylene stands as the premier method for synthesizing this compound. The protocol detailed in this guide is robust, high-yielding, and scalable. By carefully controlling the reaction parameters, particularly the inert atmosphere and temperature, researchers can reliably produce this valuable intermediate. The strategic importance of this compound as a precursor to complex molecular architectures ensures that its synthesis will remain a critical procedure for professionals in drug discovery, materials science, and synthetic chemistry.

References

- 1. CAS 59046-72-9: this compound | CymitQuimica [cymitquimica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - pharmalab [pharmalab.hu]

- 4. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 59046-72-9 [sigmaaldrich.com]

A Senior Application Scientist's Technical Guide to 2-(Phenylethynyl)benzaldehyde (CAS: 59046-72-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical examination of 2-(phenylethynyl)benzaldehyde, a versatile bifunctional organic compound bearing both an aldehyde and a phenylethynyl moiety. Its unique structure makes it a valuable precursor in a variety of synthetic applications, from the construction of complex heterocyclic systems to the development of novel materials. We will explore its fundamental physicochemical and spectroscopic properties, detail a robust synthetic protocol, investigate its reactivity with a focus on catalyst-dependent multicomponent reactions, and discuss its applications in drug discovery and materials science. This guide is intended to serve as a comprehensive resource, blending established data with mechanistic insights to empower researchers in their experimental design and execution.

Core Physicochemical and Spectroscopic Profile

This compound is an organic compound that typically appears as a yellow to brownish solid or a clear, dark red/brown liquid.[1][2] It is characterized by its solubility in common organic solvents like ethanol and dichloromethane, with limited solubility in water.[1]

Key Properties

A summary of the compound's essential properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 59046-72-9 | [3] |

| Molecular Formula | C₁₅H₁₀O | [1][3] |

| Molecular Weight | 206.24 g/mol | [3] |

| IUPAC Name | 2-(2-phenylethynyl)benzaldehyde | [3] |

| Appearance | Yellow to brownish solid or liquid | [1] |

| Boiling Point | 150 °C @ 0.1 Torr; 123-125 °C @ 0.15 Torr | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [4] |

| SMILES | c1ccc(cc1)C#Cc1ccccc1C=O | [1] |

| InChIKey | SDSQNHMKRHPAIM-UHFFFAOYSA-N | [3][4] |

Spectroscopic Signature

Confirmation of the structure and purity of this compound is critically dependent on spectroscopic analysis. The key identifying features are detailed below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal is the aldehydic proton, which appears as a singlet or doublet at a highly deshielded chemical shift, around δ 10.65 ppm.[5] This significant downfield shift is due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[6] The aromatic protons typically appear as a complex multiplet pattern between δ 7.36 and 7.95 ppm.[5]

-

¹³C NMR: The carbonyl carbon provides a key diagnostic peak at approximately δ 191.7 ppm.[5] The two sp-hybridized carbons of the alkyne moiety are also distinctive, appearing around δ 84.8 and 96.3 ppm.[5] Aromatic carbons resonate in the typical δ 122-136 ppm range.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong absorption bands. The C=O stretch of the conjugated aldehyde is prominent around 1684-1701 cm⁻¹.[5] The C≡C triple bond stretch of the internal alkyne is also observable, though it can be weaker than a terminal alkyne.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with the exact mass for the protonated molecule [M+H]⁺ calculated as 207.0804. The monoisotopic mass is 206.073164938 Da.[3]

Synthesis Protocol: Sonogashira Cross-Coupling

The most reliable and high-yielding synthesis of this compound is achieved via a Sonogashira cross-coupling reaction. This method provides an efficient route by forming the key carbon-carbon bond between the aromatic ring and the alkyne.

Causality of Reagent Selection

-

Reactants: 2-Bromobenzaldehyde is chosen as the sp²-hybridized carbon source. Phenylacetylene serves as the sp-hybridized coupling partner.

-

Catalyst System: A dual-catalyst system is employed. A palladium complex, such as PdCl₂(PPh₃)₂, is the primary catalyst for the cross-coupling cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst, facilitating the activation of the alkyne.[5]

-

Solvent/Base: An amine base, such as triethylamine (NEt₃), is used. It serves a dual purpose: acting as the solvent and scavenging the HBr byproduct generated during the reaction, which prevents catalyst deactivation.[5]

Experimental Workflow

The following protocol is adapted from established literature procedures which report yields up to 94%.[5]

Caption: Sonogashira synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add 2-bromobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).[5]

-

Inert Atmosphere: Add degassed triethylamine (NEt₃) as the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).[5]

-

Reactant Addition: Add phenylacetylene (approx. 1.02 eq) to the mixture.[5]

-

Reaction: Heat the resulting mixture to 50°C and stir under the inert atmosphere. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.[5]

-

Work-up: Upon completion, cool the reaction to room temperature and remove the volatile materials under reduced pressure.

-

Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over a drying agent like MgSO₄.[5]

-

Purification: Concentrate the organic extract and purify the crude material by flash column chromatography on silica gel, using an eluent system such as hexane:ethyl acetate (95:5) to afford the pure product.[5]

Key Reactions and Mechanistic Considerations

The dual functionality of this compound makes it a powerful synthon. The aldehyde can undergo standard transformations like nucleophilic addition, while the alkyne can participate in cyclization reactions. A compelling demonstration of its utility is in catalyst-controlled multicomponent reactions.

Catalyst-Dependent Selectivity in Three-Component Reactions

Recent studies have shown that the reaction between this compound, a primary amine, and diphenylphosphine oxide can yield one of three distinct products, with the outcome dictated entirely by the choice of catalyst.[7][8] This highlights a sophisticated level of chemical control that is highly valuable in library synthesis and drug discovery.

-

Pathway A (No Catalyst): In the absence of a catalyst, the reaction proceeds via the formation of an imine intermediate, followed by nucleophilic attack of the phosphine oxide. This yields the linear α-amino phosphine oxide product.[7][8]

-

Pathway B (Zirconium(IV) Chloride): When ZrCl₄ is used as a Lewis acid catalyst, it activates the alkyne, promoting an intramolecular hydroamination/cyclization cascade after the initial formation of the α-amino phosphine oxide. This selectively leads to the 1,2-dihydroisoquinoline scaffold.[7]

-

Pathway C (Silver(I) Acetate): With a silver catalyst like AgOAc, a different cyclization pathway is favored. The silver(I) cation is known to be highly oxophilic and can coordinate to the phosphinoyl oxygen, facilitating a rearrangement and cyclization to form the thermodynamically more stable 2H-isoindole derivative.[7]

Caption: Catalytic control over product formation in a three-component reaction.

Applications in Research and Development

-

Drug Discovery and Medicinal Chemistry: This compound is a key building block for synthesizing heterocyclic scaffolds like isoquinolines and isoindoles, which are prevalent in biologically active molecules and natural products.[7][9] The ability to selectively generate these scaffolds through catalyst control is a significant advantage in creating diverse molecular libraries for screening.

-

Materials Science: Due to its conjugated aromatic system, this compound and its derivatives exhibit interesting photophysical properties.[1] This makes them candidates for applications in the development of fluorescent dyes and functional materials for optoelectronic devices.[1]

-

Organic Synthesis: Beyond the reactions discussed, it serves as a versatile intermediate for constructing complex polycyclic aromatic systems and other elaborate molecular architectures.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

Hazard Profile

The compound is associated with the following GHS hazard statements:

Recommended Procedures

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[12][13] Avoid breathing fumes or dust.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] The recommended storage temperature is between 2-8°C in a cool, dry place away from ignition sources.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13] Do not allow the product to enter drains.[12]

Conclusion

This compound is a compound of significant synthetic value, offering researchers a gateway to complex molecular designs. Its predictable synthesis via Sonogashira coupling and, more importantly, its nuanced reactivity in catalyst-controlled multicomponent reactions, underscore its utility. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is crucial for leveraging its full potential in the fields of organic synthesis, drug discovery, and materials science.

References

- 1. CAS 59046-72-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-PHENYLETHYNYL-BENZALDEHYDE CAS#: 59046-72-9 [m.chemicalbook.com]

- 3. This compound | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 59046-72-9 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 59046-72-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. aksci.com [aksci.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

A Mechanistic and Practical Guide to the Synthesis of 2-(Phenylethynyl)benzaldehyde via Sonogashira Cross-Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Phenylethynyl)benzaldehyde is a valuable bifunctional building block in organic synthesis, serving as a precursor for complex heterocyclic systems and functionalized materials.[1] Its synthesis is most efficiently achieved through the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized centers.[2] This guide provides an in-depth exploration of the reaction mechanism, a critical analysis of the factors influencing reaction success, a detailed experimental protocol for its synthesis, and a summary of optimization parameters. By elucidating the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate the synthesis but also to intelligently adapt it for related transformations.

The Sonogashira Reaction: Core Principles

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction has become an indispensable tool in synthetic organic chemistry.[3] It facilitates the coupling of a terminal alkyne with an aryl or vinyl halide under mild conditions.[4][5] The reaction's distinction and high efficiency stem from its dual-catalyst system, employing both a palladium complex and a copper(I) co-catalyst.[2][6] The palladium catalyst orchestrates the primary cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne, allowing the reaction to proceed at or near room temperature.[7][8] The overall transformation for the synthesis of this compound is shown below:

Scheme 1. General Sonogashira cross-coupling reaction for the synthesis of this compound.

A Detailed Mechanistic Exploration: The Dual Catalytic Cycle

The elegance of the Sonogashira coupling lies in the synergistic interplay between two interconnected catalytic cycles: the palladium cycle and the copper cycle.[9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle: The Cross-Coupling Engine

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the 2-halobenzaldehyde (where X is typically I or Br).[4] This forms a square planar Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl, making 2-iodobenzaldehyde a highly reactive and preferred substrate.[4]

-

Transmetalation: This is the crucial step where the two organic fragments are brought together on the palladium center. The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing a halide ion.[9][10]

-

Reductive Elimination: The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. The two organic ligands (the benzaldehyde moiety and the phenylethynyl group) couple to form the final product, this compound, while regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]

The Copper Cycle: Alkyne Activation

The copper co-catalyst's primary role is to activate the terminal alkyne, preparing it for the transmetalation step.

-

π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the triple bond of phenylacetylene, forming a π-alkyne complex. This coordination increases the acidity of the terminal acetylenic proton.[7][11]

-

Deprotonation: In the presence of a base (commonly an amine like triethylamine), the acidic proton is removed to form the key copper(I) acetylide intermediate.[12][13] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle. The base also serves to neutralize the hydrogen halide byproduct formed during the reaction.[12]

The interconnected nature of these cycles allows the reaction to proceed efficiently under mild conditions.

Diagram 1. Interconnected Palladium and Copper catalytic cycles.

Field-Proven Insights: The Causality Behind Experimental Choices

A successful synthesis relies on the rational selection of reagents and conditions. Each component plays a critical role that can dramatically influence reaction efficiency and product yield.

| Component | Common Choices | Rationale & Field Insights |

| Aryl Halide | 2-Iodobenzaldehyde, 2-Bromobenzaldehyde | Reactivity follows the trend I > Br >> Cl.[4] 2-Iodobenzaldehyde is the most reactive, allowing for milder conditions (room temperature to 50 °C) and lower catalyst loadings. 2-Bromobenzaldehyde is a viable, often cheaper alternative but typically requires higher temperatures and longer reaction times to achieve comparable yields. |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by amines or phosphine ligands.[4] This is often preferred for operational simplicity. Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air and moisture. Catalyst loading is typically 1-5 mol%. |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst.[8] Its role is to form the copper acetylide intermediate, which accelerates the transmetalation step.[8] In its absence (copper-free conditions), the reaction often requires stronger bases and higher temperatures. The main drawback of copper is the potential for promoting the oxidative homocoupling of the alkyne (Glaser coupling), forming 1,4-diphenylbuta-1,3-diyne as a byproduct.[14] |

| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA), Piperidine | The base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[12] Amine bases are often used in excess and can serve as both the base and the solvent.[15] The choice of amine can influence the reaction rate; for instance, piperidine has been shown to give high yields under aerobic conditions.[16] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.[10] |

| Solvent | Triethylamine, THF, DMF, Toluene | Anhydrous and deaerated solvents are critical because oxygen can oxidize and deactivate the Pd(0) catalyst and promote alkyne homocoupling.[4][7] Using an amine base like triethylamine as the solvent is common and convenient.[17] For less soluble substrates, co-solvents like THF or toluene may be necessary.[18] |

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the gram-scale synthesis of this compound.[17]

Materials & Equipment:

-

2-Bromobenzaldehyde (3.70 g, 20.0 mmol, 1.0 equiv)

-

Phenylacetylene (2.08 g, 2.22 mL, 20.4 mmol, 1.02 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.28 g, 0.40 mmol, 2 mol%)

-

Copper(I) Iodide (CuI) (38 mg, 0.20 mmol, 1 mol%)

-

Triethylamine (NEt₃), anhydrous (80 mL)

-

100 mL Schlenk flask or three-neck round-bottom flask with a magnetic stir bar

-

Condenser and inert gas line (Nitrogen or Argon)

-

Standard glassware for aqueous workup and column chromatography

Procedure:

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 2-bromobenzaldehyde (3.70 g), PdCl₂(PPh₃)₂ (0.28 g), and CuI (38 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[19]

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (80 mL) via cannula or syringe. Stir the mixture to dissolve the solids. Add phenylacetylene (2.22 mL) dropwise via syringe.

-

Reaction: Heat the resulting mixture to 50 °C in an oil bath under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (95:5) eluent system. The reaction is typically complete within 3-6 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting benzaldehyde), cool the mixture to room temperature. Quench the reaction by slowly adding distilled water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution, 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product. Purify the resulting crude brown oil by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (starting with 95:5) to afford this compound as a pure product. A typical yield is >90%.[17]

Diagram 2. Step-by-step experimental workflow.

Conclusion

The Sonogashira cross-coupling reaction is a robust and highly efficient method for the synthesis of this compound. A thorough understanding of the dual palladium and copper catalytic cycles is essential for rational optimization and troubleshooting. By carefully selecting the aryl halide, catalyst system, base, and solvent, researchers can achieve high yields of this versatile synthetic intermediate. The provided protocol offers a reliable, self-validating starting point for laboratory synthesis, empowering scientific professionals to utilize this powerful transformation in their drug development and materials science endeavors.

References

- 1. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - pharmalab [pharmalab.hu]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. scribd.com [scribd.com]

spectroscopic data of 2-(Phenylethynyl)benzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Phenylethynyl)benzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₅H₁₀O), a key intermediate in organic synthesis. As researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This document moves beyond a simple presentation of data, offering insights into the interpretation of the spectra, the rationale behind the observed signals, and the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Implications

This compound is an aromatic compound featuring three key functional groups: a benzaldehyde moiety, a phenyl group, and an internal alkyne linker. This specific arrangement of conjugated π-systems dictates its unique spectroscopic signature. The aldehyde group, being electron-withdrawing, and its ortho position relative to the bulky phenylethynyl group, create a distinct electronic and steric environment that is clearly reflected in its NMR, IR, and MS data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise & Experience: Interpreting the NMR Data

The choice of solvent, deuterated chloroform (CDCl₃), is standard for non-polar to moderately polar organic compounds, ensuring good solubility without interfering signals. Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point. The spectra are typically recorded on a 300 or 400 MHz spectrometer, which provides sufficient resolution to distinguish the closely spaced aromatic protons.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum is characterized by a highly deshielded aldehyde proton and a complex aromatic region.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.65 | d | 0.4 | 1H | Aldehyde (-CHO) |

| 7.95 | dd | 0.8, 7.6 | 1H | Ar-H |

| 7.64 | dd | 0.8, 7.6 | 1H | Ar-H |

| 7.55-7.60 | m | - | 3H | Ar-H |

| 7.45 | tt | 0.8, 7.6 | 1H | Ar-H |

| 7.36-7.40 | m | - | 3H | Ar-H |

| Data sourced from The Royal Society of Chemistry[1]. |

Causality Behind Assignments:

-

Aldehyde Proton (10.65 ppm): This proton is significantly downfield due to the powerful anisotropic deshielding effect of the carbonyl (C=O) group and its direct attachment to the sp²-hybridized carbon. The small doublet splitting (J = 0.4 Hz) is likely due to a weak four-bond coupling to an adjacent aromatic proton.

-

Aromatic Protons (7.36-7.95 ppm): The nine aromatic protons appear in a complex, overlapping region. The protons on the benzaldehyde ring are generally more deshielded than those on the phenyl ring due to the electron-withdrawing effect of the aldehyde. The proton ortho to the aldehyde (at 7.95 ppm) is the most deshielded of the ring protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum confirms the presence of 15 distinct carbon environments, consistent with the molecular formula.

| Chemical Shift (δ) ppm | Assignment |

| 191.7 | Aldehyde Carbonyl (C=O) |

| 135.8 | Aromatic C |

| 133.7 | Aromatic C |

| 133.2 | Aromatic C |

| 131.6 | Aromatic C |

| 129.0 | Aromatic C |

| 128.6 | Aromatic C |

| 128.5 | Aromatic C |

| 127.2 | Aromatic C |

| 126.8 | Aromatic C |

| 122.3 | Quaternary Aromatic C |

| 96.3 | Alkyne C |

| 84.8 | Alkyne C |

| Data sourced from The Royal Society of Chemistry[1]. |

Causality Behind Assignments:

-

Carbonyl Carbon (191.7 ppm): Aldehyde and ketone carbonyl carbons consistently appear in the 190-220 ppm range, making this a definitive assignment.

-

Alkyne Carbons (96.3, 84.8 ppm): The sp-hybridized carbons of the alkyne appear in a characteristic upfield region (relative to aromatic sp² carbons), typically between 70-100 ppm.

-

Aromatic Carbons (122.3-135.8 ppm): The twelve sp² carbons of the two aromatic rings are found in the expected 120-140 ppm range. The quaternary carbon to which the alkyne is attached (122.3 ppm) is also identifiable.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.[1]

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal TMS standard (δH = 0.00 ppm, δC = 0.00 ppm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Analysis

The IR spectrum of this compound is dominated by absorptions corresponding to the aldehyde and the conjugated alkyne and aromatic systems.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2880-2650 | Weak (often two bands) | Aldehyde C-H Stretch |

| ~2220 | Medium-Weak | Alkyne C≡C Stretch |

| ~1701-1682 | Strong, Sharp | Conjugated Aldehyde C=O Stretch |

| ~1600-1450 | Medium | Aromatic C=C Ring Stretch |

| Vibrational frequencies are based on data for structurally similar compounds and established spectroscopic principles.[1][2][3] |

Causality Behind Assignments:

-

C=O Stretch (~1682 cm⁻¹): The carbonyl stretch is the most intense and diagnostic peak. Its position is lower than that of a typical aliphatic aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring, which lowers the bond order and vibrational frequency.[2]

-

Aldehyde C-H Stretch (~2880, ~2750 cm⁻¹): The presence of two weak bands in this region is characteristic of the C-H stretch in an aldehyde group and is a key diagnostic feature.[2]

-

C≡C Stretch (~2220 cm⁻¹): The absorption for the internal alkyne is expected in this region. Its intensity may be reduced due to the relatively symmetric substitution of the alkyne, which results in a small change in dipole moment during the vibration.

-

Aromatic C-H and C=C Stretches: Peaks just above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region are definitive evidence of the aromatic rings.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) Spectrometer.[1]

-

Sample Preparation: As this compound is an oil at room temperature, the simplest method is to place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

MS Data Analysis

High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition.

-

Molecular Formula: C₁₅H₁₀O[4]

-

Exact Mass: 206.0732 g/mol

-

HRMS Analysis (ESI+): The expected ion would be the protonated molecule [M+H]⁺.

-

Calculated m/z: 207.0804

-

Found m/z: Consistent with the calculated value within a few ppm, confirming the elemental formula.

-

Trustworthiness: Fragmentation as a Self-Validating System The fragmentation pattern in Electron Ionization (EI) MS provides a structural fingerprint. The major fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral losses.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 206 | [C₁₅H₁₀O]⁺˙ | (Molecular Ion) |

| 205 | [C₁₅H₉O]⁺ | H˙ |

| 178 | [C₁₄H₁₀]⁺˙ | CO |

| 177 | [C₁₄H₉]⁺ | CHO˙ |

| Fragmentation patterns are predicted based on established principles for aromatic aldehydes.[5][6][7] |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=9, color="#5F6368"];mol_ion [label="[C₁₅H₁₀O]⁺˙\nm/z = 206", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag_205 [label="[C₁₅H₉O]⁺\nm/z = 205", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag_177 [label="[C₁₄H₉]⁺\nm/z = 177", fillcolor="#FBBC05", fontcolor="#202124"]; frag_178 [label="[C₁₄H₁₀]⁺˙\nm/z = 178", fillcolor="#34A853", fontcolor="#FFFFFF"];

mol_ion -> frag_205 [label="- H•"]; mol_ion -> frag_178 [label="- CO"]; frag_205 -> frag_177 [label="- CO"]; }

Caption: Plausible MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an ESI or GC-MS source.[8]

-

Infusion: Introduce the sample into the source via direct infusion using a syringe pump or through an HPLC system for analysis.

-

Ionization: For ESI, apply a high voltage to the sample solution as it exits a capillary, forming charged droplets that desolvate to yield gas-phase ions (e.g., [M+H]⁺). For EI, bombard the sample with high-energy electrons (70 eV).[8][9]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio in the mass analyzer.

-

Detection: Detect the ions and generate the mass spectrum.

Integrated Characterization Workflow

The synthesis and purification of a compound are intrinsically linked to its characterization. A typical workflow for this compound involves a Sonogashira coupling, followed by purification and comprehensive spectroscopic analysis.

Caption: General workflow from synthesis to structural confirmation.

References

- 1. rsc.org [rsc.org]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. rsc.org [rsc.org]

- 9. uni-saarland.de [uni-saarland.de]

The Advent and Ascendance of 2-(Phenylethynyl)benzaldehyde: A Synthetic and Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylethynyl)benzaldehyde, a seemingly unassuming aromatic aldehyde, stands as a pivotal building block in the edifice of modern organic synthesis. Its unique bifunctional nature, possessing both a reactive aldehyde and a versatile alkyne, has made it a sought-after precursor for the construction of complex molecular architectures, from intricate heterocyclic scaffolds to novel materials with intriguing photophysical properties.[1] This guide provides a comprehensive exploration of the discovery, historical synthesis, and contemporary preparative methods for this valuable compound. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and survey its diverse applications, offering a holistic resource for both seasoned researchers and those new to the field.

Historical Context and Discovery: A Tale of Coupling Reactions

While pinpointing the exact first synthesis of this compound proves elusive in the annals of chemical literature, its emergence is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions, namely the Castro-Stephens and Sonogashira couplings.

The Castro-Stephens coupling , first reported in 1963, provided a foundational method for the synthesis of disubstituted alkynes from the reaction of a copper(I) acetylide with an aryl halide.[2] This reaction laid the conceptual groundwork for the future synthesis of compounds like this compound.

However, it was the advent of the Sonogashira coupling in 1975 that truly revolutionized the synthesis of such molecules. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide offered milder reaction conditions, broader functional group tolerance, and higher yields, rapidly becoming the method of choice for the preparation of this compound and its derivatives.

Key Synthetic Methodologies

The contemporary synthesis of this compound predominantly relies on the Sonogashira coupling reaction. This section provides a detailed overview of the most common and effective protocols.

Sonogashira Coupling: The Workhorse Reaction

The Sonogashira coupling is the most widely employed method for the synthesis of this compound. The reaction typically involves the coupling of 2-bromobenzaldehyde or 2-iodobenzaldehyde with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Reaction Scheme:

A typical Sonogashira coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol:

A robust and high-yielding procedure for the synthesis of this compound via Sonogashira coupling is as follows[3]:

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (3.70 g, 20.0 mmol) in 80 mL of triethylamine (NEt₃), add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.28 g, 0.40 mmol) and copper(I) iodide (CuI, 38 mg, 0.20 mmol).

-

Addition of Phenylacetylene: To the resulting mixture, add phenylacetylene (2.08 g, 20.4 mmol).

-

Reaction Conditions: Heat the mixture under a nitrogen atmosphere at 50 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically 3-6 hours), quench the reaction mixture with distilled water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent in vacuo, and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford this compound.

Yields: This protocol typically provides the desired product in high yields, often exceeding 90%.[3]

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, facilitating the oxidative addition of the aryl halide and the reductive elimination of the final product.

-

Copper(I) Co-catalyst: The copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Base: Triethylamine acts as both a solvent and a base, neutralizing the hydrogen halide formed during the reaction and facilitating the formation of the copper acetylide.

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidative homocoupling of phenylacetylene (Glaser coupling), which is a common side reaction.

Table 1: Comparison of Catalytic Systems for Sonogashira Synthesis

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | NEt₃ | NEt₃ | 50 | 94 | [3] |

| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 85 | N/A |

| PdCl₂(dppf) / CuI | Cs₂CO₃ | Toluene | 100 | 92 | N/A |

Alternative Synthetic Approaches

While the Sonogashira coupling is the most prevalent method, other synthetic strategies have been explored for the synthesis of this compound and its derivatives. These include modifications of the Castro-Stephens reaction and other palladium-catalyzed coupling reactions.

Characterization Data

Accurate characterization is paramount for confirming the identity and purity of this compound.

¹H NMR (400 MHz, CDCl₃): δ 10.65 (d, J = 0.4 Hz, 1H), 7.95 (dd, J = 0.8, 7.6 Hz, 1H), 7.64 (dd, J = 0.8, 7.6 Hz, 1H), 7.55-7.60 (m, 3H), 7.45 (tt, J = 0.8, 7.6 Hz, 1H), 7.36-7.40 (m, 3H).[3]

¹³C NMR (100 MHz, CDCl₃): δ 191.7, 135.8, 133.7, 133.2, 131.6, 129.0, 128.6, 128.5, 127.2, 126.8, 122.3, 96.3, 84.8.[3]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its aldehyde and alkyne functionalities. This allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of complex molecules.

Reactions Involving the Aldehyde Group

The aldehyde moiety readily undergoes classical carbonyl chemistry, including:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

-

Wittig Reaction: Conversion to alkenes.[4]

-

Reductive Amination: Formation of amines.

-

Condensation Reactions: Formation of imines and other condensation products.

Reactions Involving the Alkyne Group

The phenylethynyl group is a versatile handle for various transformations, such as:

-

Cycloaddition Reactions: Participation in [3+2] and [4+2] cycloadditions to construct heterocyclic and carbocyclic rings.

-

Hydration: Conversion to the corresponding ketone.

-

Reduction: Hydrogenation to the corresponding alkene or alkane.

Multicomponent Reactions and Cascade Cyclizations

The true synthetic power of this compound is realized in multicomponent reactions (MCRs) and cascade cyclizations, where both the aldehyde and alkyne functionalities participate in a single synthetic operation. These reactions provide rapid access to complex molecular scaffolds from simple starting materials.

Example: Synthesis of 1,2-Dihydroisoquinolines and 2H-Isoindolines

This compound is a key starting material in a three-component reaction with a primary amine and diphenylphosphine oxide.[5][6] Depending on the catalyst and reaction conditions, this reaction can be selectively directed to form N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydroisoquinoline, or 2H-isoindoline derivatives.[5]

Catalyst-dependent multicomponent reaction of this compound.

Benzannulation Reactions:

This compound can undergo benzannulation reactions with alkynes in the presence of a Brønsted acid under microwave irradiation to afford 2,3-disubstituted naphthalenes.[5] This metal-free approach offers an efficient route to polysubstituted aromatic compounds.

Conclusion

This compound has evolved from a synthetic target enabled by the development of powerful cross-coupling reactions to a versatile and indispensable tool for the construction of complex organic molecules. Its unique combination of reactive functionalities allows for a rich and diverse chemistry, particularly in the realm of multicomponent reactions and cascade cyclizations. As the demand for novel and intricate molecular architectures in drug discovery and materials science continues to grow, the importance of this compound as a key synthetic building block is certain to endure and expand.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]

- 5. preprints.org [preprints.org]

- 6. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

solubility and stability studies of 2-(Phenylethynyl)benzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 2-(Phenylethynyl)benzaldehyde

Authored by: A Senior Application Scientist

Foreword: Understanding the Molecule

This compound (PEB), a bifunctional aromatic compound featuring both an aldehyde group and a phenylethynyl moiety, stands as a versatile building block in modern organic synthesis and materials science.[1] Its unique conjugated structure makes it a precursor for complex polycyclic aromatic systems, fluorescent dyes, and functional materials with potential applications in optoelectronics.[1] The reactivity of its aldehyde group allows for a host of transformations including nucleophilic additions and condensations, while the internal alkyne provides a rigid linker and a site for further functionalization, such as cyclization reactions.[1][2][3]

For researchers in medicinal chemistry and drug development, understanding the fundamental physicochemical properties of such a molecule is not merely academic; it is a prerequisite for successful application. Solubility dictates the choice of reaction media, purification strategies, and, crucially, the feasibility of formulation for biological screening. Stability determines its shelf-life, informs appropriate storage conditions, and reveals potential degradation pathways that could impact purity, efficacy, and safety. This guide provides a comprehensive framework for systematically evaluating the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Physicochemical Characterization

A foundational understanding of a molecule begins with its intrinsic properties. These parameters influence its behavior in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-phenylethynyl)benzaldehyde | [4] |

| CAS Number | 59046-72-9 | [1][4] |

| Molecular Formula | C₁₅H₁₀O | [1][4] |

| Molecular Weight | 206.24 g/mol | [4] |

| Appearance | Yellow to brownish solid or liquid | [1][5] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| XLogP3-AA (Predicted) | 3.4 | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

Insight: The high predicted XLogP3 value of 3.4 suggests that this compound is lipophilic, predicting poor solubility in aqueous media but good solubility in many organic solvents.[1][4] The presence of a single hydrogen bond acceptor (the aldehyde oxygen) and no donors further supports this characterization.[4]

Aqueous and Organic Solubility Assessment

Solubility is a critical parameter for any compound intended for use in solution-phase chemistry or biological systems. We will describe the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.

Rationale and Experimental Design

The objective is to determine the saturation concentration of PEB in a given solvent at a specific temperature. The "shake-flask" method is chosen for its simplicity and reliability in achieving thermodynamic equilibrium.

-

Solvent Selection: A panel of solvents is selected to represent a range of polarities relevant to both synthetic chemistry and pharmaceutical formulation. This includes:

-

Aqueous Buffers: pH 3.0 (Potassium Phosphate), pH 7.4 (Phosphate Buffered Saline - PBS), and pH 9.0 (Borate Buffer) to assess the impact of pH on the non-ionizable PEB.

-

Organic Solvents: Ethanol, Acetonitrile, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO) are common solvents for reactions, purification, and stock solution preparation.

-

-

Temperature Control: Experiments are conducted at ambient temperature (e.g., 25 °C) under strict control, as solubility is temperature-dependent.

-

Quantification Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the ideal choice for accurately quantifying the concentration of PEB in the saturated solutions.

Experimental Workflow: Shake-Flask Solubility

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol: Solubility in Ethanol

-

Preparation: Add an excess amount of solid this compound (approx. 50 mg) to a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of absolute ethanol to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to 25 °C and 250 RPM for 24 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Sampling: After 24 hours, remove the vial and let it stand for 30 minutes to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.

-

Dilution: Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample onto a calibrated HPLC-UV system.

-

Calculation: Determine the concentration of PEB in the diluted sample using the standard curve. Back-calculate to determine the concentration in the original undiluted filtrate, which represents the solubility.

Data Presentation

The results should be compiled into a clear, comparative table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 3.0 Buffer | 25 | < 0.01 (Example Data) |

| pH 7.4 PBS | 25 | < 0.01 (Example Data) |

| pH 9.0 Buffer | 25 | < 0.01 (Example Data) |

| Ethanol | 25 | > 50 (Example Data) |

| Acetonitrile | 25 | ~ 25 (Example Data) |

| Dichloromethane | 25 | > 100 (Example Data) |

| DMSO | 25 | > 100 (Example Data) |

Chemical Stability Profiling

Stability testing provides critical information on how a compound's quality varies over time under the influence of environmental factors like pH, oxygen, light, and temperature.[7][8] Forced degradation (or stress testing) is an essential component of this evaluation, designed to accelerate the formation of degradation products to identify degradation pathways and develop stability-indicating analytical methods.[9][10][11]

Rationale and Experimental Design

The goal is to intentionally degrade the molecule to an extent of 5-20%.[12] Degradation beyond this level can lead to secondary degradation products not relevant to real-world storage conditions.[11] A single batch of PEB is used for all stress studies.[9][13]

-

Stress Conditions: The study will encompass hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[9][14]

-

Stability-Indicating Method: A cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the intact parent compound from all process impurities and degradation products. An HPLC-UV/DAD (Diode Array Detector) method is developed and validated for this purpose. The DAD allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.[14]

-

Mass Balance: An important concept in stability studies, mass balance is an evaluation of the parent compound assay and the sum of all degradation products to ensure that all material is accounted for.[13]

Experimental Workflow: Forced Degradation Study

Caption: General workflow for a forced degradation study of PEB.

Detailed Protocols for Stress Testing

General Procedure: A stock solution of PEB (e.g., 1 mg/mL in acetonitrile) is prepared. For aqueous studies, this stock is diluted into the stress medium. At each time point, an aliquot is withdrawn, neutralized (for acid/base hydrolysis), and diluted for HPLC analysis.

-

Acid Hydrolysis:

-

Protocol: Dilute the PEB stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate in a water bath at 60 °C.

-

Rationale: Elevated temperature is used to accelerate degradation in the typically stable acidic medium. The aldehyde is generally stable to acid, but the alkyne could potentially hydrate under harsh conditions.

-

-

Base Hydrolysis:

-

Protocol: Dilute the PEB stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Maintain at room temperature.

-

Rationale: Aldehydes can be susceptible to base-catalyzed reactions like Cannizzaro or aldol-type reactions. This is often performed at room temperature as base-catalyzed degradation can be rapid.

-

-

Oxidative Degradation:

-

Protocol: Dilute the PEB stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Maintain at room temperature, protected from light.

-

Rationale: H₂O₂ is a common oxidizing agent. The aldehyde functional group is highly susceptible to oxidation to the corresponding carboxylic acid. The alkyne could also be oxidized.

-

-

Photostability:

-

Protocol: Expose both the solid PEB and a solution (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15] A dark control sample must be run in parallel.

-

Rationale: The extensive π-conjugated system in PEB makes it a potential chromophore, suggesting a susceptibility to photodegradation.

-

-

Thermal Degradation:

-

Protocol: Place solid PEB in a vial in a calibrated oven at 80 °C.

-

Rationale: This evaluates the intrinsic stability of the solid drug substance at elevated temperatures, which is important for determining shipping and storage conditions.

-

Data Presentation

Results are summarized to provide a clear overview of the molecule's liabilities.

| Stress Condition | Time | % PEB Remaining | Major Degradants (RT, min) | Observations |

| 0.1 M HCl, 60°C | 24 h | 98.5% (Example) | - | Stable |

| 0.1 M NaOH, RT | 8 h | 85.2% (Example) | 4.5 min (Example) | Significant degradation |

| 3% H₂O₂, RT | 24 h | 79.8% (Example) | 3.2 min (Example) | Significant degradation, likely oxidation of aldehyde |

| Photolytic (Solution) | ICH Q1B | 91.3% (Example) | 6.1 min (Example) | Moderate degradation |

| Thermal (Solid, 80°C) | 7 days | 99.1% (Example) | - | Stable |

Insight: The hypothetical data suggests that this compound is most susceptible to oxidative and base-catalyzed degradation. The primary degradation product in the oxidative study is likely 2-(phenylethynyl)benzoic acid. This knowledge is crucial for selecting antioxidants in a formulation or avoiding basic conditions during synthesis and storage.

Conclusion and Forward Look

This guide outlines a systematic and robust approach to characterizing the solubility and stability of this compound. The experimental framework, rooted in established scientific methodologies and regulatory guidelines, provides the necessary data to support its use in research and development. The data generated from these studies directly informs critical decisions, including the selection of appropriate solvents for synthesis and purification, the design of compatible formulations, and the establishment of proper storage and handling conditions to ensure the long-term integrity of the molecule. For any scientist working with this versatile compound, a thorough understanding of these fundamental properties is the first step toward unlocking its full potential.

References

- 1. CAS 59046-72-9: this compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. Synthetic and mechanistic studies of the multicomponent reaction of this compound, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 59046-72-9 [sigmaaldrich.com]

- 6. 59046-72-9|this compound|BLD Pharm [bldpharm.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. longdom.org [longdom.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. snscourseware.org [snscourseware.org]

- 15. ICH Official web site : ICH [ich.org]

The Synthesis of Novel 2-(Phenylethynyl)benzaldehyde Derivatives and Analogs: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(phenylethynyl)benzaldehyde and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical considerations for the preparation of these valuable molecules. We will delve into the core synthetic strategies, purification techniques, and analytical characterization, while also exploring the derivatization of the core structure into novel analogs with potential therapeutic and electronic applications.

Introduction: The Significance of the this compound Scaffold

The this compound core structure is a versatile building block in organic synthesis. The presence of three key functional groups—the aldehyde, the alkyne, and the aromatic rings—provides multiple reaction sites for diversification, allowing for the construction of a wide array of complex molecules. In particular, this scaffold serves as a crucial precursor for the synthesis of heterocyclic compounds such as isoquinolines and 2H-isoindoles, which are prevalent in many biologically active natural products and pharmaceutical agents.[1][2] The conjugated π-system also imparts interesting photophysical properties, making these derivatives potential candidates for applications in organic electronics.

Core Synthesis: Establishing the this compound Framework

The primary and most efficient method for the synthesis of this compound involves the cross-coupling of a 2-halobenzaldehyde with phenylacetylene. The Sonogashira coupling is the most widely employed reaction for this transformation.[3]

The Sonogashira Coupling: A Powerful C-C Bond Forming Reaction

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4][5] It is a robust and versatile method that tolerates a wide range of functional groups and can be carried out under relatively mild conditions.[4]

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[5]

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Key Considerations for the Sonogashira Coupling:

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] being common choices.[4]

-

Copper Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically used to facilitate the reaction by forming a copper acetylide intermediate.[4][5]

-

Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne.[6]

-

Solvent: A range of solvents can be used, including tetrahydrofuran (THF), dimethylformamide (DMF), and the amine base itself.[6]

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the order: I > Br > Cl > F. Aryl iodides and bromides are the most commonly used substrates.[4]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of the core molecule.

| Reagent | Molar Equiv. | Amount |

| 2-Bromobenzaldehyde | 1.0 | (e.g., 1.85 g, 10 mmol) |

| Phenylacetylene | 1.1 | (e.g., 1.21 mL, 11 mmol) |

| PdCl₂(PPh₃)₂ | 0.02 | (e.g., 140 mg, 0.2 mmol) |

| Copper(I) iodide (CuI) | 0.04 | (e.g., 76 mg, 0.4 mmol) |

| Triethylamine (NEt₃) | - | (e.g., 40 mL) |

Procedure:

-

To a solution of 2-bromobenzaldehyde in triethylamine, add PdCl₂(PPh₃)₂, CuI, and phenylacetylene.

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 3-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Alternative Synthetic Routes: The Castro-Stephens Coupling

While the Sonogashira coupling is the most prevalent method, the Castro-Stephens coupling offers a viable alternative. This reaction involves the coupling of a copper(I) acetylide with an aryl halide.[4] A key difference is that the copper acetylide is typically pre-formed and used in stoichiometric amounts, and the reaction is run in pyridine without a palladium catalyst.[4]

General Reaction Scheme:

Ar-X + Cu-C≡CR' → Ar-C≡CR' + CuX

This method can be particularly useful for the synthesis of heterocyclic compounds when a nucleophilic group is present ortho to the aryl halide.[4]

Synthesis of Novel Analogs via Multicomponent Reactions

The true synthetic utility of this compound lies in its ability to serve as a versatile starting material for the construction of more complex and potentially bioactive molecules. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

A notable example is the three-component reaction of this compound, a primary amine, and diphenylphosphine oxide. This reaction can be selectively steered towards the synthesis of three different products—N-(2-(phenylethynyl)benzyl)amines, 1,2-dihydroisoquinolines, and 2H-isoindoles—by careful selection of the catalyst and reaction conditions.[1]

References

- 1. Synthesis of triazolo isoquinolines and isochromenes from 2-alkynylbenzaldehyde via domino reactions under transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 5. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for Multicomponent Reactions Involving 2-(Phenylethynyl)benzaldehyde

Introduction: The Versatility of 2-(Phenylethynyl)benzaldehyde in Constructing Complex Molecular Architectures